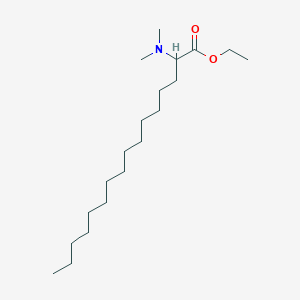

Ethyl 2-(dimethylamino)hexadecanoate

Description

Ethyl 2-(dimethylamino)hexadecanoate is a branched-chain ester featuring a dimethylamino group at the 2-position and a long hexadecanoate (palmitate) backbone. This structural configuration confers unique physicochemical properties, including amphiphilic behavior due to the polar dimethylamino group and nonpolar alkyl chain. The dimethylamino group enhances solubility in polar solvents and may participate in hydrogen bonding or redox reactions, while the long alkyl chain contributes to hydrophobic interactions .

Properties

CAS No. |

10606-34-5 |

|---|---|

Molecular Formula |

C20H41NO2 |

Molecular Weight |

327.5 g/mol |

IUPAC Name |

ethyl 2-(dimethylamino)hexadecanoate |

InChI |

InChI=1S/C20H41NO2/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19(21(3)4)20(22)23-6-2/h19H,5-18H2,1-4H3 |

InChI Key |

FHCGWLWLTQAVLW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(=O)OCC)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(dimethylamino)hexadecanoate can be synthesized through a reaction between hexadecanoic acid and 2-(dimethylamino)ethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the production of high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(dimethylamino)hexadecanoate undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium azide (NaN3) can be used for substitution reactions.

Major Products Formed

Oxidation: Hexadecanoic acid derivatives.

Reduction: Hexadecanol derivatives.

Substitution: Various substituted hexadecanoate derivatives.

Scientific Research Applications

Ethyl 2-(dimethylamino)hexadecanoate is an organic compound with the chemical formula CHNO. It is classified as an ester and consists of a hexadecanoic acid moiety (a saturated fatty acid with a 16-carbon chain) and a dimethylamino group. This compound is known for its potential use in pharmaceuticals and biochemistry. The presence of the dimethylamino group enhances its lipophilicity, making it suitable for incorporation into lipid-based formulations. Research indicates that compounds containing dimethylamino groups often exhibit biological activity.

Potential Applications

- Pharmaceuticals: this compound can be used as a drug delivery vehicle or as part of formulations targeting specific areas.

- Biochemistry : The compound is used in biochemical research due to its unique structure.

Properties

This compound is unique due to its combination of a long carbon chain and a dimethylamino group, which enhances its biological activity and potential applications compared to shorter-chain analogs or those lacking an amino group.

Comparison with Other Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Ethyl hexanoate | Shorter carbon chain (C6), no amino group | Less lipophilic, used in flavoring |

| Dimethylaminohexanoic acid | Shorter carbon chain (C6), contains carboxylic acid | More polar, potential for higher solubility |

| Ethyl laurate | Medium carbon chain (C12), no amino group | Commonly used in food and cosmetics |

| N,N-Dimethyloctanamide | Contains an amide instead of an ester | Higher boiling point, different reactivity |

Ethyl Palmitate

Ethyl palmitate is commonly used in skin and hair conditioning treatments . It can be used as a model system or analytical method for the identification of other lipids in biological samples .

Solubility of Ethyl palmitate:

Applications of Ethyl palmitate:

- Acts as a lubricant on the skin’s surfaces to get a soft and smooth appearance .

- Increases cytosolic Ca2+ concentration, leading to pancreatic acinar cell injury due to excessive consumption of ethanol .

Uses of Ethyl palmitate:

Mechanism of Action

The mechanism of action of ethyl 2-(dimethylamino)hexadecanoate involves its interaction with biological membranes. The dimethylamino group can interact with the polar head groups of membrane lipids, while the long hexadecanoate chain integrates into the hydrophobic core of the membrane. This dual interaction can alter membrane fluidity and permeability, affecting various cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares Ethyl 2-(dimethylamino)hexadecanoate with structurally related compounds:

Reactivity and Performance in Polymer Systems

- Ethyl 4-(Dimethylamino) Benzoate vs. 2-(Dimethylamino)ethyl Methacrylate: Ethyl 4-(dimethylamino) benzoate demonstrates superior reactivity in resin polymerization, achieving a higher degree of conversion (DC) compared to 2-(dimethylamino)ethyl methacrylate. This is attributed to the aromatic amine’s electron-donating effects, which enhance photoinitiation efficiency. However, the methacrylate derivative’s DC improves significantly with diphenyliodonium hexafluorophosphate (DPI), a photosensitizer, particularly at higher amine concentrations (1:2 CQ/amine ratio) . Physical Properties: Resins containing ethyl 4-(dimethylamino) benzoate exhibit better flexural strength and lower water sorption than those with the methacrylate analog. DPI mitigates these differences by enhancing crosslinking in methacrylate-based systems .

- This compound: While direct data are unavailable, its long alkyl chain may reduce solubility in polar resin matrices compared to shorter-chain analogs.

Key Research Findings

- Reactivity Hierarchy: Ethyl 4-(dimethylamino) benzoate > 2-(dimethylamino)ethyl methacrylate in resin systems, with DPI narrowing performance gaps .

- Functional Group Impact: Amino groups enhance polymerization efficiency, but alkyl chain length inversely affects solubility and compatibility in polymer matrices.

- Safety Trade-offs: Esters with amino groups may require hazard evaluations for amine-related toxicity, whereas non-amino analogs (e.g., ethyl 2-acetylheptanoate) prioritize flammability or environmental persistence .

Biological Activity

Ethyl 2-(dimethylamino)hexadecanoate, a compound derived from hexadecanoic acid, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to consolidate findings from various studies regarding the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Characteristics

This compound is characterized by its long hydrophobic carbon chain and a dimethylamino group, which may contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 313.57 g/mol. Its structure allows for interactions with lipid membranes and proteins, potentially influencing cellular processes.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 313.57 g/mol |

| Log P (octanol-water partition coefficient) | 5.12 |

| Solubility in Water | Low |

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, hexadecanoic acid derivatives have shown efficacy against various pathogenic bacteria and fungi. A study demonstrated that hexadecanoic acid methyl ester inhibited the growth of tumor cells and displayed antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Case Study : In a comparative study, the antimicrobial efficacy of this compound was evaluated against common pathogens using the agar well diffusion method. The compound exhibited a Minimum Inhibitory Concentration (MIC) of 0.125 mg/mL against Klebsiella pneumoniae, indicating potent antibacterial activity.

Anti-inflammatory Activity

This compound's anti-inflammatory properties have also been explored. Compounds with similar structures have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages, suggesting a potential mechanism for reducing inflammation .

Research Findings : A study assessed the effects of this compound on RAW 264.7 macrophages. The results indicated a dose-dependent reduction in NO levels, with significant inhibition observed at concentrations above 50 µg/mL.

Anticancer Activity

The anticancer potential of this compound stems from its ability to induce apoptosis in cancer cells. Research on related compounds has shown that fatty acid derivatives can modulate cell signaling pathways associated with cancer progression.

In Silico Analysis : A molecular docking study revealed that this compound binds effectively to key proteins involved in apoptosis pathways, suggesting its potential as an anticancer agent .

Table 2: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-(dimethylamino)hexadecanoate, and how can reaction efficiency be monitored?

- Methodology :

- Synthesis : Use esterification of 2-(dimethylamino)hexadecanoic acid with ethanol via acid-catalyzed (e.g., H₂SO₄) or enzymatic methods. Alternatively, introduce the dimethylamino group post-esterification via nucleophilic substitution on ethyl 2-bromohexadecanoate.

- Monitoring : Employ thin-layer chromatography (TLC) with iodine visualization or gas chromatography-mass spectrometry (GC-MS) to track reaction progress. Quantify intermediates using nuclear magnetic resonance (NMR) spectroscopy .

- Purification : Utilize column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization in ethanol to isolate high-purity product.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address common artifacts?

- Methodology :

- ¹H/¹³C NMR : Identify the dimethylamino group (δ ~2.2–2.4 ppm for N(CH₃)₂ protons) and ester carbonyl (δ ~170–175 ppm). Confirm chain length via methylene/methyl group signals.

- FT-IR : Detect ester C=O stretch (~1740 cm⁻¹) and dimethylamino N-H/C-N vibrations (~2800 cm⁻¹).

- Mass Spectrometry (MS) : Use electron ionization (EI) or electrospray ionization (ESI) to confirm molecular ion ([M+H]⁺) and fragmentation patterns.

- Artifacts : Account for solvent residues (e.g., CDCl₃ in NMR) and oxidation by-products (e.g., tertiary amine oxides) via control experiments .

Advanced Research Questions

Q. How does the dimethylamino group at the 2-position influence the compound’s reactivity in nucleophilic or catalytic reactions compared to unsubstituted hexadecanoate esters?

- Methodology :

- Electronic Effects : Use Hammett substituent constants or computational density functional theory (DFT) to assess electron-donating effects of the dimethylamino group on ester carbonyl electrophilicity.

- Steric Hindrance : Compare reaction rates with bulkier nucleophiles (e.g., Grignard reagents) to unsubstituted analogs. Monitor via kinetic studies (e.g., UV-Vis for reaction progress).

- Catalysis : Test transition-metal catalysts (e.g., Pd, Ni) for coupling reactions; the dimethylamino group may act as a directing or coordinating moiety .

Q. What strategies can resolve discrepancies in reported physical properties (e.g., melting point, solubility) of this compound across studies?

- Methodology :

- Standardization : Perform differential scanning calorimetry (DSC) under controlled heating rates (e.g., 5°C/min) to determine melting points.

- Solubility Studies : Use Hansen solubility parameters to evaluate solvent compatibility. Compare results in polar (e.g., DMSO) vs. nonpolar (e.g., hexane) solvents.

- Purity Assessment : Apply high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) to quantify impurities. Cross-validate with elemental analysis .

Q. How can computational modeling predict the behavior of this compound in complex reaction systems, and what are the limitations of current models?

- Methodology :

- Molecular Dynamics (MD) : Simulate interactions in lipid bilayers or micellar systems to study self-assembly behavior.

- Quantum Mechanics (QM) : Calculate transition states for ester hydrolysis or aminolysis using Gaussian or ORCA software.

- Limitations : Models may underestimate steric effects or fail to account for solvent polarity variations. Validate predictions with experimental kinetics and spectroscopic data .

Q. What experimental designs are critical for analyzing the compound’s stability under varying pH and temperature conditions?

- Methodology :

- Accelerated Stability Testing : Incubate samples at elevated temperatures (40–60°C) and pH ranges (2–12). Monitor degradation via HPLC or LC-MS.

- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under standard conditions.

- Mechanistic Insight : Use ¹H NMR to detect hydrolysis products (e.g., free acid or ethanol) and identify degradation pathways .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting reports on the compound’s catalytic activity in polymerization reactions?

- Methodology :

- Controlled Replication : Reproduce experiments using identical initiators (e.g., benzoyl peroxide) and monomer ratios.

- Side-Reaction Analysis : Use gel permeation chromatography (GPC) to compare polymer molecular weight distributions.

- Spectroscopic Probes : Track radical intermediates via electron paramagnetic resonance (EPR) to identify competing initiation pathways .

Q. What statistical approaches are recommended for interpreting batch-to-batch variability in synthesis yields?

- Methodology :

- Design of Experiments (DoE) : Apply factorial design to test variables (e.g., reaction time, catalyst loading).

- Multivariate Analysis : Use principal component analysis (PCA) to correlate impurities (e.g., unreacted amine) with yield fluctuations.

- Error Propagation : Calculate confidence intervals for reported yields using triplicate experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.